Home > Products > Screening Compounds P37814 > 5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide -

5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-3667156
CAS Number:
Molecular Formula: C18H14BrN3O4S
Molecular Weight: 448.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c)

Compound Description: This compound is a novel 1,3-thiazolidin-4-one analogue. It exhibited significant in vitro and in vivo anticancer activity against Dalton’s lymphoma ascites (DLA) cancer cell line. [, ] In vitro, it inhibited 100% of DLA tumor cells at a 100 mcg/ml concentration. [, ] In vivo, it showed an increase in life span (ILS) of 74.01% in DLA tumor-bearing mice. [, ]

N-[2-(2,3-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b)

Compound Description: This compound is another novel 1,3-thiazolidin-4-one analogue, similar to compound (4c). It also displayed significant in vitro cytotoxicity against the DLA cancer cell line, inhibiting 85% of DLA tumor cells at a 100 mcg/ml concentration. [, ] Further in vivo studies were conducted due to this promising in vitro activity. [, ]

N-[5-methyl-2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g)

Compound Description: This 1,3-thiazolidin-4-one analogue, sharing the benzamide scaffold with (4b) and (4c), showed good in vitro cytotoxicity against the DLA cancer cell line. [, ] It inhibited 86% of DLA tumor cells at a 100 mcg/ml concentration. [, ]

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

Compound Description: This series of bi-heterocyclic compounds contains both a 1,3-thiazole and a 1,3,4-oxadiazole ring within their structure. [] They were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes. [] Several compounds within this series exhibited notable inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. [] For example, compound 8l exhibited an IC50 of 17.25 ± 0.07 μM against AChE. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: This compound demonstrates significant inhibitory activity against necroptosis, a form of programmed cell death. [] It acts by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL), a key protein in the necroptosis pathway. [] Further studies suggest that NTB451 specifically targets RIPK1, a crucial kinase involved in the necroptosis signaling cascade. []

(E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives

Compound Description: This series of sixteen compounds, varying in length from 15–20 Å, were designed based on docking analysis and PASS prediction to evaluate their potential as lipoxygenase (LOX) inhibitors. [] They were synthesized and tested in vitro using soybean lipoxygenase (sLOX) type 1b, demonstrating inhibitory activity ranging from 2.5 μM to 165 μM. []

Properties

Product Name

5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C18H14BrN3O4S

Molecular Weight

448.3 g/mol

InChI

InChI=1S/C18H14BrN3O4S/c1-10-6-12(19)8-14(16(10)26-2)17(23)21-18-20-15(9-27-18)11-4-3-5-13(7-11)22(24)25/h3-9H,1-2H3,(H,20,21,23)

InChI Key

IQLKIQANYQONQK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.